molecular formula C8H7ClN4 B14020944 2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine CAS No. 30265-87-3

2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B14020944
CAS No.: 30265-87-3
M. Wt: 194.62 g/mol
InChI Key: SLATYZNORJSBJV-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with formamide, followed by cyclization to form the pyridopyrimidine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to downstream effects on cellular processes . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

30265-87-3

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H7ClN4/c1-4-2-3-5-6(11-4)7(10)13-8(9)12-5/h2-3H,1H3,(H2,10,12,13)

InChI Key

SLATYZNORJSBJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=C(N=C2N)Cl

Origin of Product

United States

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